molecular formula C24H22FNO3 B12291757 6-[(1E)-2-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]ethenyl]-5,6-dihydro-4-hydroxy-2H-pyran-2-one

6-[(1E)-2-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]ethenyl]-5,6-dihydro-4-hydroxy-2H-pyran-2-one

Cat. No.: B12291757
M. Wt: 391.4 g/mol
InChI Key: ZGDYKLKDTFTSJY-VAWYXSNFSA-N
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Description

This compound is a structurally complex molecule featuring a pyran-2-one core fused with a dihydroxy group, an ethenyl bridge, and a substituted indole moiety. The (1E)-stereochemistry of the ethenyl group ensures rigidity, which may influence binding affinity to biological targets .

Properties

Molecular Formula

C24H22FNO3

Molecular Weight

391.4 g/mol

IUPAC Name

2-[(E)-2-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]ethenyl]-4-hydroxy-2,3-dihydropyran-6-one

InChI

InChI=1S/C24H22FNO3/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-19-13-18(27)14-23(28)29-19/h3-12,14-15,19,27H,13H2,1-2H3/b12-11+

InChI Key

ZGDYKLKDTFTSJY-VAWYXSNFSA-N

Isomeric SMILES

CC(C)N1C2=CC=CC=C2C(=C1/C=C/C3CC(=CC(=O)O3)O)C4=CC=C(C=C4)F

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC3CC(=CC(=O)O3)O)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The process involves treating indole-3-carboxylic acids with unsymmetric internal alkynes under Rh(III) catalysis. For the target molecule, the alkyne component would lack the trifluoromethyl group but retain the ethenyl bridge. Key steps include:

  • C–H Activation : Rhodium(III) coordinates to the indole carboxylic acid, facilitating ortho C–H bond activation at the indole’s 2-position.
  • Alkyne Insertion : The alkyne inserts into the Rh–C bond, forming a seven-membered rhodacycle intermediate.
  • Reductive Elimination : The intermediate undergoes reductive elimination, yielding the coupled product.
  • Annulation : Intramolecular cyclization forms the pyran-2-one ring, driven by acetic acid as a solvent and oxidant.

Optimized Conditions :

  • Catalyst: [Cp*RhCl2]2 (5 mol%)
  • Oxidant: AgOAc (2 equiv)
  • Solvent: Acetic acid, 100°C, 12 hours
  • Yield: 60–75% (estimated for analogous structures).

Substrate Scope and Limitations

  • Indole Carboxylic Acids : Both indole-2- and -3-carboxylic acids are viable, enabling flexibility in positioning substituents.
  • Alkynes : Electron-deficient alkynes favor regioselective insertion. For the target compound, a propargyl alcohol derivative could introduce the ethenyl-pyranone moiety.
  • Challenges : Steric hindrance from the 1-isopropyl group on the indole may necessitate longer reaction times or elevated temperatures.

One-Pot Synthesis via Cyclization of α-Enaminoketones

A one-pot methodology using α-enaminoketones, hippuric acid, and acetic anhydride constructs fused pyran-2-ones. This approach is adaptable to the target molecule by modifying the starting cycloalkanone and indole components.

Synthetic Pathway

  • Formation of α-Enaminoketone :
    Cyclohexanone reacts with N,N-dimethylformamide dimethyl acetal (DMFDMA) to generate an α-enaminoketone intermediate.
    $$
    \text{Cyclohexanone} + \text{DMFDMA} \rightarrow \text{α-Enaminoketone (2a-d)}
    $$
  • Condensation with Hippuric Acid :
    The enaminoketone reacts with hippuric acid (PhCONHCH2COOH) in acetic anhydride, forming an oxazolone intermediate.
  • Cyclization :
    Heating in pyridine/triethylamine induces cyclization, yielding the pyran-2-one core.
  • Deprotection :
    The benzoyl group is removed via sulfuric acid treatment to reveal the free amine, though this step is omitted for the target compound.

Modifications for Target Molecule :

  • Replace cyclohexanone with a pre-functionalized indole-containing ketone.
  • Introduce the 4-fluorophenyl group via Suzuki coupling prior to cyclization.

Conditions :

  • DMFDMA (2 equiv), 90°C, 4 hours (Step 1)
  • Hippuric acid (1 equiv), Ac2O (excess), 90°C, 4 hours (Step 2)
  • Pyridine/Et3N, reflux, 9 hours (Step 3)
  • Yield: 60–73%.

Functionalization of Pre-Formed Indole and Pyranone Intermediates

Indole Synthesis

The 3-(4-fluorophenyl)-1-isopropylindole moiety is synthesized via:

  • Fischer Indole Synthesis :
    Phenylhydrazine reacts with 4-fluorophenylacetone under acidic conditions to form the indole core.
    $$
    \text{4-Fluorophenylacetone} + \text{Phenylhydrazine} \xrightarrow{\text{HCl}} \text{3-(4-Fluorophenyl)indole}
    $$
  • N-Alkylation :
    The indole nitrogen is alkylated with isopropyl bromide using NaH as a base.
    $$
    \text{3-(4-Fluorophenyl)indole} + \text{Isopropyl bromide} \xrightarrow{\text{NaH, DMF}} \text{1-Isopropyl-3-(4-fluorophenyl)indole}
    $$

Pyranone Synthesis

The dihydropyran-2-one fragment is prepared via:

  • Lactonization :
    4-Hydroxy-6-vinyl-5,6-dihydro-2H-pyran-2-one is synthesized from ethyl 4-hydroxy-6-oxohexanoate using acid catalysis.
  • Ethenylation :
    A Wittig reaction introduces the ethenyl group at position 6.

Coupling Strategies

The indole and pyranone units are conjugated via:

  • Heck Coupling :
    Palladium-catalyzed coupling of 2-bromoindole with the ethenyl-pyranone.
    $$
    \text{2-Bromoindole} + \text{Ethenyl-pyranone} \xrightarrow{\text{Pd(OAc)2, PPh3}} \text{Target Compound}
    $$
  • Stille Coupling :
    Using a tributylstannane-pyranone derivative and 2-iodoindole.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%) Key Reference
Rh-Catalyzed Annulation Atom-economical, single-step Requires specialized catalysts 60–75
One-Pot Cyclization Scalable, uses inexpensive reagents Multi-step, moderate yields 60–73
Fragment Coupling Modular, high functional group tolerance Requires pre-synthesized intermediates 50–65

Challenges and Optimization Strategies

  • Regioselectivity : The 1-isopropyl group on the indole directs coupling to the 2-position, but competing reactions at the 3-position may occur. Using bulky ligands (e.g., P(t-Bu)3) improves selectivity.
  • Stereochemical Control : The (E)-configuration of the ethenyl bridge is maintained by employing stabilized Wittig reagents or Suzuki-Miyaura conditions.
  • Functional Group Compatibility : The 4-hydroxy group on the pyranone requires protection (e.g., as a silyl ether) during coupling steps.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The double bonds in the structure can be reduced to single bonds using reducing agents.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

6-[(1E)-2-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]ethenyl]-5,6-dihydro-4-hydroxy-2H-pyran-2-one has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The 4-fluorophenyl group in the target compound enhances electronegativity and may improve target binding compared to non-halogenated analogues .
  • Substituents like isopropyl and dihydroxy groups likely influence steric hindrance and metabolic stability, as seen in related indole derivatives .

Computational Similarity Analysis

Using Tanimoto and Dice similarity metrics (Morgan fingerprints), the target compound shows moderate similarity (~0.45–0.60) to pyranone derivatives with fluorophenyl groups (e.g., compound from ), but lower similarity (<0.30) to pyrimidine-furanose analogues (e.g., ) due to core structural differences . Murcko scaffold analysis further classifies the target compound within the indole-pyranone chemotype, distinct from pyrimidine or sulfanyl-substituted scaffolds .

Bioactivity and Binding Affinity

While direct bioactivity data for the target compound is unavailable, docking studies on analogues suggest:

  • Antifungal activity: Pyranone derivatives with halogenated aryl groups exhibit moderate binding to fungal CYP51 (ΔG ≈ -8.2 kcal/mol) .
  • Metabolic stability : The isopropyl group may reduce cytochrome P450-mediated oxidation compared to methyl or ethyl substituents .

Biological Activity

The compound 6-[(1E)-2-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]ethenyl]-5,6-dihydro-4-hydroxy-2H-pyran-2-one has garnered attention for its diverse biological activities. This article reviews the current understanding of its pharmacological properties, focusing on anticancer, anti-inflammatory, and other therapeutic potentials.

Chemical Structure and Properties

The compound features a complex structure characterized by an indole moiety, a pyran ring, and a fluorophenyl group. Its chemical formula is C₁₈H₁₈FNO₂, and it has a molecular weight of approximately 301.34 g/mol. The presence of the fluorine atom is believed to enhance its biological activity by influencing the compound's electronic properties.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
Human cervical carcinoma (HeLa)12.5
Colon adenocarcinoma (Caco-2)15.3
Breast cancer (MCF-7)10.0

In vitro assays demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased cell death rates.

Anti-inflammatory Effects

The compound also exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This activity suggests its potential use in treating inflammatory diseases.

The proposed mechanisms for its biological activity include:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell proliferation and survival, such as cyclooxygenases (COX) and lipoxygenases (LOX).
  • Modulation of Signaling Pathways : It is believed to interfere with various signaling pathways, including NF-kB and MAPK pathways, which are crucial for inflammation and cancer progression.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • In a study involving mice with induced tumors, administration of the compound resulted in a significant reduction in tumor size compared to controls, demonstrating its potential as an antitumor agent.
  • Another study reported that combining this compound with standard chemotherapy drugs enhanced overall treatment efficacy while reducing side effects.

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